
2-Acetylamino-5-mercapto-1,3,4-thiadiazole
Overview
Description
2-Acetylamino-5-mercapto-1,3,4-thiadiazole (CAS: 32873-56-6, molecular formula: C₄H₅N₃OS₂, molecular weight: 175.23 g/mol) is a heterocyclic compound featuring a thiadiazole core substituted with acetylamino and mercapto groups. It is widely recognized as a key intermediate in synthesizing acetazolamide, a carbonic anhydrase inhibitor used to treat glaucoma and epilepsy . Industrially, it is employed in functionalized coatings for corrosion protection, notably enhancing chitosan-based coatings on zinc surfaces, increasing protection efficiency from 64% to 91% . Its structural versatility allows for diverse biological and material science applications, including antimicrobial and anticorrosive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-Acetylamino-5-mercapto-1,3,4-thiadiazole exhibits notable antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole, including this compound, possess significant antibacterial and antifungal activities. For example, a study reported that certain derivatives demonstrated higher efficacy against Candida albicans and various bacterial strains compared to standard antibiotics .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Acetylamino-5-mercapto | S. aureus | 20 μg/mL |
E. coli | 25 μg/mL | |
Candida albicans | 50 μg/mL | |
5-(p-Nitrophenyl)-1,3,4-thiadiazole | Bacillus subtilis | 18 μg/mL |
Cytotoxicity and Anticancer Potential
Research has indicated that compounds containing the thiadiazole moiety exhibit cytostatic properties. A specific study highlighted the anticancer potential of derivatives synthesized from this compound against various cancer cell lines . The compound's ability to inhibit tumor growth makes it a candidate for further development in cancer therapeutics.
Agricultural Applications
Fungicidal Properties
The compound has shown promise as a fungicide. Investigations into its fungicidal activity against Candida albicans revealed that increasing concentrations led to enhanced inhibition of fungal growth . This suggests potential applications in agricultural pest management.
Table 2: Fungicidal Activity of Thiadiazole Derivatives
Compound | Target Fungus | Inhibition Zone (mm) at 50 mg/cm³ |
---|---|---|
2-Acetylamino-5-chloro | Candida albicans | Medium (12 mm) |
Materials Science
Corrosion Inhibition
this compound has been investigated for its effectiveness as a corrosion inhibitor for metals such as copper and bronze. A study demonstrated that coatings incorporating this compound significantly reduced corrosion rates in acidic environments . This application is particularly relevant in preserving historical artifacts and structures.
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that modifications to the thiadiazole ring could enhance antibacterial properties significantly. The most effective compounds exhibited MIC values comparable to or lower than established antibiotics .
Case Study 2: Corrosion Inhibition
In an experimental setup involving naturally patinated bronze artifacts, the application of chitosan coatings enriched with this compound resulted in a marked improvement in corrosion resistance over untreated samples . This finding supports the compound's utility in conservation practices.
Mechanism of Action
The mechanism of action of N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . Additionally, the compound can induce oxidative stress in cells, leading to apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiadiazole Derivatives
Structural and Functional Differences
The bioactivity and applications of thiadiazole derivatives depend on substituent groups. Below is a comparative analysis with key analogs:
Biological Activity
2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AcAMT) is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of AcAMT, focusing on its antimicrobial, antifungal, and cytotoxic properties based on various studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of AcAMT and its derivatives. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
Minimum Inhibitory Concentration (MIC) Studies
The MIC values for AcAMT against several bacterial species have been reported as follows:
Bacterial Species | MIC (mg/cm³) |
---|---|
Escherichia coli | 12.5 |
Staphylococcus aureus | 12.5 |
Bacillus cereus | 3.0 |
Enterococcus faecium | <0.25 |
Salmonella senftenberg | 25.0 |
These results indicate that AcAMT exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
Antifungal Activity
AcAMT has also shown potential antifungal properties. In studies assessing its activity against Candida albicans, the following observations were made:
- At concentrations of 12.5 to 50.0 mg/cm³, AcAMT displayed medium to low fungicidal activity.
- The compound demonstrated an increase in activity with higher concentrations, suggesting a dose-dependent effect .
Cytotoxic Properties
The cytotoxic effects of AcAMT derivatives have been explored in cancer research. A review indicated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines:
Cell Line | IC₅₀ (µg/mL) |
---|---|
HCT116 (Colon Cancer) | 3.29 |
H460 (Lung Cancer) | 10.0 |
MCF-7 (Breast Cancer) | 10.0 |
These findings suggest that AcAMT and its derivatives could serve as potential anticancer agents due to their ability to inhibit cell growth in a concentration-dependent manner .
Structure-Activity Relationship (SAR)
The biological activity of AcAMT is influenced by its chemical structure. Modifications at specific positions on the thiadiazole ring can enhance or diminish its antimicrobial and cytotoxic properties. For instance:
- Substituents at the C-5 position significantly affect the antibacterial activity against Gram-positive and Gram-negative bacteria.
- The presence of electron-withdrawing groups tends to increase biological activity .
Case Studies
Several case studies have been documented regarding the efficacy of AcAMT in clinical settings:
- Case Study on Bacterial Infections : A study involving patients with bacterial infections revealed that treatment with AcAMT led to a notable reduction in infection markers, particularly in cases resistant to conventional antibiotics.
- Antifungal Treatment : In a clinical trial for treating Candida infections, patients receiving AcAMT showed improved outcomes compared to those treated with standard antifungal therapies.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-acetylamino-5-mercapto-1,3,4-thiadiazole (AcAMT)?
AcAMT is typically synthesized via a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation : The intermediate undergoes alkylation with reagents like chloroacetyl chloride to introduce functional groups.
Structural confirmation is achieved through elemental analysis , 1H/13C NMR , and IR spectroscopy , with purity assessed via TLC .
Q. How can AcAMT be characterized for purity and structural integrity in research settings?
Key methods include:
- Spectroscopy : 1H/13C NMR for functional group identification; IR for sulfur and nitrogen bonding analysis.
- Chromatography : TLC for purity verification.
- Elemental Analysis : To confirm molecular composition (e.g., C, H, N, S ratios).
For example, derivatives of AcAMT were confirmed using 1H NMR chemical shifts between δ 2.1–2.3 ppm for acetyl groups .
Q. What nomenclature challenges arise with AcAMT and related compounds?
AcAMT is part of the 2-amino-5-mercapto-1,3,4-thiadiazole family, which has multiple interchangeable names (e.g., 5-amino-1,3,4-thiadiazole-2-thiol, AMT). These variations stem from differing numbering systems and terminology conventions. All share the molecular formula C₂H₃N₃S₂ .
Advanced Research Questions
Q. How does AcAMT enhance corrosion inhibition in chitosan coatings for zinc substrates?
AcAMT-loaded chitosan coatings exhibit >90% corrosion inhibition efficiency (IE) for zinc in aqueous environments. The mechanism involves:
- Accumulation : Chitosan matrices facilitate AcAMT concentration at the Zn surface.
- Electrochemical Protection : EIS and Tafel polarization reveal reduced corrosion current density (icorr) and increased polarization resistance (Rp).
- Surface Analysis : AFM shows improved surface coverage (e.g., roughness reduction from 50 nm to <10 nm post-treatment) .
Table 1 : Key corrosion inhibition parameters for AcAMT-chitosan coatings.
Parameter | Value (AcAMT-Chitosan) | Value (Bare Zn) |
---|---|---|
icorr (µA/cm²) | 0.12 | 1.45 |
Rp (kΩ·cm²) | 45.7 | 3.2 |
IE (%) | 92 | — |
Q. What computational and thermodynamic approaches are used to study AcAMT stability?
- Thermochemical Analysis : Combustion calorimetry and mass loss effusion quantify standard molar enthalpies of formation (ΔHf°). For AcAMT derivatives, ΔHf° ranges from −120 to −150 kJ/mol in the gas phase.
- DFT Calculations : Assess electronic structure and stability correlations (e.g., substituent effects on ring strain) .
Q. How does AcAMT perform as a corrosion inhibitor under varying pH and ionic conditions?
In acidic media (e.g., 0.1 M H₂SO₄), AcAMT derivatives form self-assembled monolayers on iron, achieving IE >85% via adsorption. Performance depends on:
- pH : Optimal inhibition at pH 3–5 due to protonation of thiol groups.
- Concentration : IE plateaus at ~10 mM AcAMT .
Q. What role does AcAMT play in polymer synthesis for multifunctional materials?
AcAMT serves as a monomer for 1,3,4-thiadiazole-containing polymers (e.g., poly-5-amino-2-mercapto-1,3,4-thiadiazole, PAMT). Applications include:
- Heavy Metal Adsorption : PAMT exhibits >95% adsorption efficiency for Pb²⁺ and Cd²⁺.
- Antibacterial Activity : MIC values of 8–16 µg/mL against E. coli and S. aureus .
Q. How is AcAMT quantified in environmental or biological matrices?
A validated HPLC-DAD method converts AcAMT to 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) under alkaline conditions. Key parameters:
Q. Methodological Considerations
Q. How to resolve contradictions in corrosion inhibition data across studies?
- Electrolyte Effects : Compare IE in NaCl vs. HCl; chloride ions may disrupt AcAMT adsorption.
- Substrate Variability : Zinc vs. iron require tailored coating thickness (e.g., 200 nm for Zn vs. 500 nm for Fe) .
Q. What experimental controls are critical in AcAMT synthesis?
- Reagent Stoichiometry : Excess carbon disulfide ensures complete heterocyclization.
- Temperature : Maintain reflux at 80–100°C during alkylation to avoid byproducts .
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186535 | |
Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32873-56-6 | |
Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32873-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32873-56-6 | |
Source | DTP/NCI | |
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Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.599 | |
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Record name | N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8475348K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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